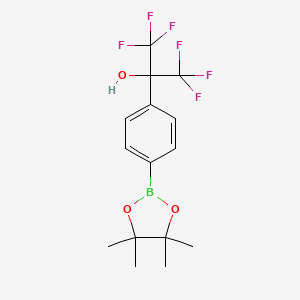
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a useful research compound. Its molecular formula is C15H17BF6O3 and its molecular weight is 370.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized using a three-step substitution reaction, involving boric acid ester intermediates with benzene rings. The synthesis process is crucial for obtaining pure and structurally consistent compounds (Huang et al., 2021).
Crystal Structure and DFT Study : The molecular structures of similar compounds have been determined using X-ray diffraction and further analyzed using density functional theory (DFT). This approach helps in understanding the conformational and electronic properties of the molecules (Huang et al., 2021).
Synthesis of Variants : Research has also been conducted on synthesizing various hexafluoro-2-organyl-propan-2-ols and corresponding ethers, starting from anhydrides or activated esters of carboxylic acids (Babadzhanova et al., 2005).
Application in Detection and Imaging
Detection of Hydrogen Peroxide Vapor : Compounds like 1,1,1,3,3,3-hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol have been used in the development of fluorescence probes for detecting hydrogen peroxide vapor, a key component in peroxide-based explosives (Fu et al., 2016).
Fluorescent Nanoparticles : These compounds have contributed to the creation of fluorescent nanoparticles, which demonstrate high quantum yields and tunable emission wavelengths. This application is significant in biomedical imaging and sensing technologies (Fischer et al., 2013).
Benzoyl Peroxide Detection : The compound's derivatives have been used in developing probes for detecting benzoyl peroxide in food samples and imaging in zebrafish, demonstrating their potential in environmental and biological monitoring (Tian et al., 2017).
Polymer Synthesis and Electronic Applications
Polymer Synthesis : These compounds are integral in synthesizing various polymers, such as poly(phenylquinoxalines), which are studied for their structural and electronic properties. Such research is crucial for developing new materials for electronics and photonics (Keshtov et al., 2001).
Organic Light-Emitting Diodes (OLEDs) : The derivatives of this compound have been used in the design of fluorene-based polymers and oligomers, which are key materials in the development of efficient blue-light-emitting OLEDs (Ranger et al., 1997).
Mecanismo De Acción
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
This compound is a fluorinated polar solvent with high ionizing power . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that the compound may interact with its targets by facilitating the formation of covalent bonds.
Biochemical Pathways
It’s known to enhance the efficiency of rhodium (i)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . This suggests that it may affect pathways involving these reactions.
Pharmacokinetics
It has a boiling point of 58 °C (1013 hPa), a density of 1.616 g/cm3 (20 °C), and a melting point of -4 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
It’s known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that it may result in the formation of epoxides at the molecular level.
Action Environment
It’s known that this compound should be stored below +30°c . This suggests that temperature may influence its stability and efficacy.
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O3/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(23,14(17,18)19)15(20,21)22/h5-8,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOZJJNLQZZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

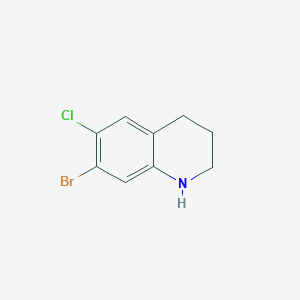
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)
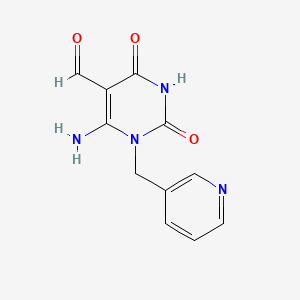

![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2799509.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)
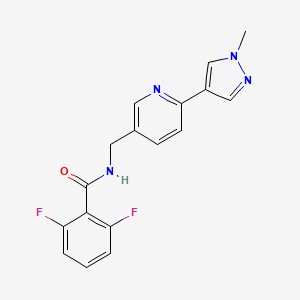
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)
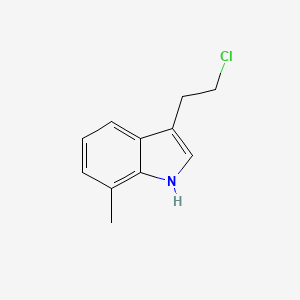
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)
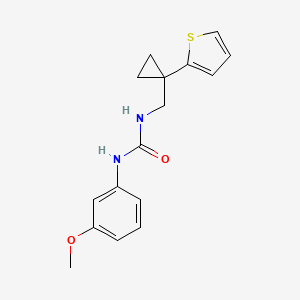
![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)
